Methyl propyl sulfoxide

Übersicht

Beschreibung

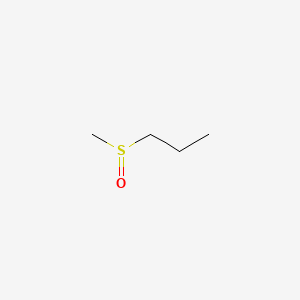

Methyl propyl sulfoxide is an organosulfur compound with the molecular formula C4H10OS. It contains a sulfinyl functional group (>SO) attached to a methyl group and a propyl group. This compound is a member of the sulfoxide family, which are oxidized derivatives of sulfides. Sulfoxides are known for their polar nature and significant dipolar character, making them useful in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl propyl sulfoxide can be synthesized through the oxidation of methyl propyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide and periodate. The reaction typically requires careful control to avoid over-oxidation to the corresponding sulfone .

Industrial Production Methods: In an industrial setting, the oxidation process is often carried out using hydrogen peroxide as the oxidant in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the desired sulfoxide .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl propyl sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of methyl propyl sulfone.

Substitution: Sulfoxides can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, periodate.

Reduction: Hydrosilanes, metal catalysts.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Methyl propyl sulfone.

Reduction: Methyl propyl sulfide.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biocatalysis

MPSO is utilized as a substrate in biocatalytic processes, particularly in the preparation of chiral sulfoxides. The enzyme methionine sulfoxide reductase (MsrA) has shown effectiveness in catalyzing the kinetic resolution of racemic sulfoxides into their enantiomers. Research indicates that MPSO can serve as a substrate for MsrA, facilitating the production of optically pure compounds, which are essential in pharmaceutical applications .

Drug Development

In drug discovery, MPSO is employed as a solvent for high-throughput screening assays. Its ability to dissolve both polar and nonpolar compounds allows researchers to maintain stock solutions of various test compounds effectively. This property is crucial when working with large chemical libraries, as it enhances the accuracy of concentration measurements during biological assays .

Drug Formulation

MPSO has been explored as a vehicle for drug delivery systems due to its favorable solubility characteristics and low toxicity profile. It can enhance the bioavailability of poorly soluble drugs by forming stable solutions that improve absorption rates in biological systems.

Therapeutic Uses

Research indicates that MPSO may have therapeutic potential in treating various conditions due to its anti-inflammatory properties. Preliminary studies have suggested that it could mitigate oxidative stress and inflammation in cellular models, indicating possible applications in treating diseases associated with oxidative damage .

Solvent Properties

MPSO's solvent capabilities extend to industrial applications, where it is used in processes requiring high boiling points and low volatility. Its effectiveness as a solvent makes it suitable for use in chemical synthesis and extraction processes.

Material Science

In materials science, MPSO is being investigated for its role in developing novel polymers and composite materials. Its ability to interact with various substrates can enhance the mechanical properties and durability of materials used in coatings and adhesives.

Case Studies

Wirkmechanismus

The mechanism of action of methyl propyl sulfoxide involves its polar sulfinyl group, which can interact with various molecular targets. The sulfinyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the reactivity and stability of the compound in different environments . In biological systems, sulfoxides can act as enzyme substrates or inhibitors, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Dimethyl sulfoxide (DMSO): A widely used solvent with similar polar properties.

Methyl phenyl sulfoxide: Another sulfoxide with a phenyl group instead of a propyl group.

Ethyl methyl sulfoxide: Contains an ethyl group instead of a propyl group.

Uniqueness: Methyl propyl sulfoxide is unique due to its specific combination of a methyl and a propyl group, which imparts distinct physical and chemical properties compared to other sulfoxides. Its intermediate chain length provides a balance between solubility and reactivity, making it suitable for various applications in research and industry .

Biologische Aktivität

Methyl propyl sulfoxide (MPSO) is a sulfoxide compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activities associated with MPSO, drawing from diverse sources to present a well-rounded understanding of its potential applications and mechanisms of action.

This compound has the following chemical formula:

- Chemical Formula : C4H10OS

- Molar Mass : 102.19 g/mol

- Appearance : Colorless liquid

Biological Activity Overview

MPSO exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The presence of the sulfoxide functional group is crucial for its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that sulfoxides, including MPSO, possess significant antimicrobial properties. A study highlighted that compounds containing the sulfoxide group can act against various bacterial and fungal strains. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic processes in pathogens .

2. Anti-inflammatory Properties

MPSO has shown potential anti-inflammatory effects in vitro. In cellular models, it reduces the production of pro-inflammatory cytokines, suggesting a role in modulating immune responses. This activity could be beneficial in treating inflammatory diseases and conditions .

3. Anticancer Potential

Recent studies have investigated the anticancer properties of MPSO. For instance, a pharmacological study demonstrated that MPSO derivatives could inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The following table summarizes key findings from relevant studies:

| Study Reference | Cell Line | Treatment Concentration | Tumor Growth Inhibition (%) | Statistical Significance |

|---|---|---|---|---|

| HT29 | 50 µM | 51 | p = 0.04 | |

| Panc1 | 30 µM | 67 | p = 0.004 | |

| MIA-PaCa2 | 20 µM | 50 | p = 0.011 |

The biological activity of MPSO can be attributed to several mechanisms:

- Oxidative Stress Modulation : MPSO may influence oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.

- Enzymatic Interactions : Sulfoxides can interact with various enzymes, including sulfoxide reductases, which may play a role in cellular metabolism and detoxification processes .

- Cell Membrane Interaction : The amphiphilic nature of MPSO allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

Case Studies

Several case studies have explored the biological effects of MPSO:

- Anticancer Efficacy : In a study involving xenograft models, MPSO demonstrated significant tumor volume reduction when administered alongside other therapeutic agents. This suggests that MPSO could enhance the efficacy of existing cancer treatments through synergistic effects .

- Toxicological Evaluation : A comprehensive risk assessment indicated that while MPSO exhibits beneficial biological activities, it is essential to evaluate its safety profile thoroughly to mitigate any potential toxic effects on human health .

Eigenschaften

IUPAC Name |

1-methylsulfinylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-3-4-6(2)5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBARLJSXVAEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930958 | |

| Record name | 1-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-08-7 | |

| Record name | Propane, 1-(methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.